

# physiological functions of Endothelin 3 peptide

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An In-depth Technical Guide to the Physiological Functions of Endothelin-3

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Endothelin-3 (ET-3) is a 21-amino acid vasoactive peptide, a member of the endothelin family that also includes Endothelin-1 (ET-1) and Endothelin-2 (ET-2).<sup>[1][2]</sup> While initially identified for its role in regulating vascular tone, the physiological functions of ET-3 are extensive and distinct, primarily centered on the development of neural crest-derived cell lineages.<sup>[3][4]</sup> This peptide exerts its effects by binding to the G protein-coupled endothelin receptor type B (EDNRB).<sup>[3][5]</sup> The ET-3/EDNRB signaling pathway is indispensable for the normal development of melanocytes and the enteric nervous system (ENS).<sup>[3][6]</sup> Consequently, mutations in either the EDN3 gene or its receptor, EDNRB, are linked to congenital disorders such as Waardenburg syndrome (WS) and Hirschsprung disease (HSCR).<sup>[3][7]</sup> Beyond its developmental roles, ET-3 is implicated in cardiovascular and renal physiology, preadipocyte growth, and tumorigenesis.<sup>[8][9][10][11]</sup> This technical guide provides a comprehensive overview of the core physiological functions of ET-3, its signaling mechanisms, quantitative physiological data, and detailed experimental protocols relevant to its study.

## Biosynthesis and Structure

Endothelins are produced as inactive precursors called preproendothelins.<sup>[12]</sup> The EDN3 gene encodes for preproendothelin-3, which is proteolytically cleaved by furin-like proprotein convertases to yield an inactive intermediate known as Big ET-3.<sup>[12][13]</sup> The final, biologically active 21-amino acid ET-3 peptide is formed when Big ET-3 is cleaved by endothelin-

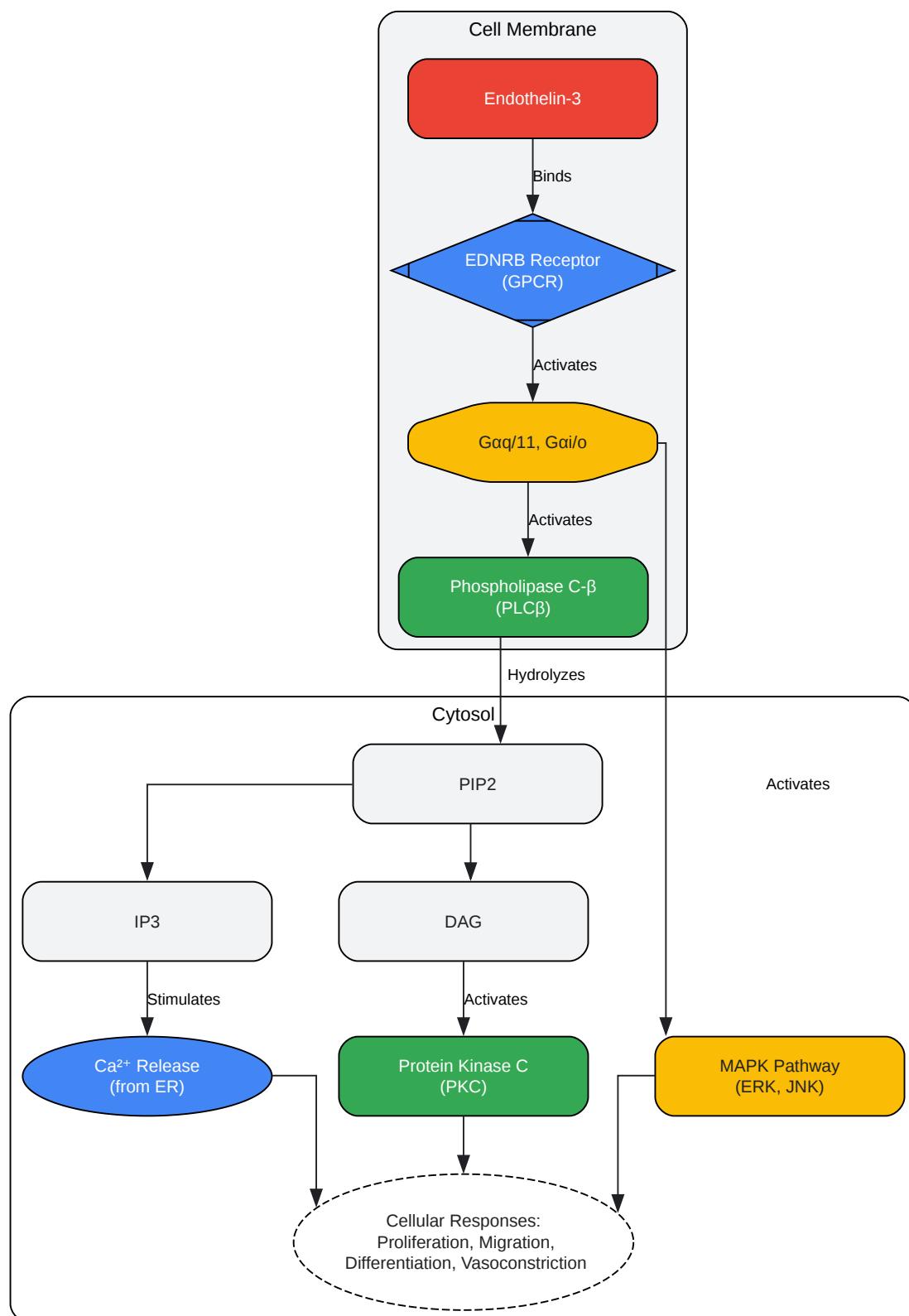
converting enzymes (ECEs), which are membrane-bound metalloproteases.[\[12\]](#) The mature peptide features two crucial disulfide bridges that are essential for its biological activity.[\[2\]](#) ET-3 is expressed in various tissues, including brain neurons, intestinal epithelial cells, and renal tubular epithelial cells.[\[14\]](#)

## Receptors and Signaling Pathways

The biological effects of ET-3 are mediated through two G protein-coupled receptors (GPCRs), the endothelin A receptor (ETAR) and the endothelin B receptor (ETBR).[\[14\]](#) While the ETAR shows high affinity for ET-1 and ET-2 but a significantly lower affinity for ET-3, the ETBR binds all three endothelin isopeptides with equally high affinity.[\[12\]](#)[\[14\]](#)[\[15\]](#) Therefore, the majority of ET-3's physiological functions are attributed to its interaction with the ETBR.[\[3\]](#)

Upon binding of ET-3 to the ETBR, the receptor couples to several heterotrimeric G proteins, including G $\alpha$ q/11, G $\alpha$ i/o, and G $\alpha$ 12/13, to initiate downstream signaling cascades.[\[5\]](#)[\[12\]](#)

- **G $\alpha$ q/11 Pathway:** This is a primary pathway for ET-3 signaling. Activation of G $\alpha$ q/11 stimulates phospholipase C- $\beta$  (PLC $\beta$ ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[\[16\]](#) IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[\[16\]](#) The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including cell proliferation and vasoconstriction.[\[16\]](#)
- **MAPK Pathway:** The ET-3/EDNRB interaction can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for regulating cell growth, proliferation, and differentiation.[\[3\]](#)[\[11\]](#)
- **Other Pathways:** In specific cell types, ET-3 has been shown to stimulate JAK2/STAT3 and JNK/c-JUN pathways, for instance, in the regulation of preadipocyte growth.[\[8\]](#)

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### ET-3/EDNRB Signaling Pathway

## Core Physiological Functions

### Development of Neural Crest-Derived Lineages

The most critical role of ET-3 is in the development of neural crest cells (NCCs), a transient, multipotent embryonic cell population that gives rise to diverse cell types.[\[6\]](#)[\[17\]](#) The ET-3/EDNRB signaling axis is essential for the proper migration, proliferation, survival, and differentiation of two major NCC derivatives: melanocytes and enteric neurons.[\[3\]](#)[\[17\]](#)[\[18\]](#)

- **Melanocyte Development:** ET-3 acts as a potent mitogen and survival factor for melanocyte precursors (melanoblasts).[\[18\]](#)[\[19\]](#)[\[20\]](#) It promotes the expansion of the progenitor pool and stimulates their differentiation into mature, pigmented melanocytes.[\[21\]](#) Disruption of this pathway results in a lack of melanocytes in specific areas, leading to the pigmentary defects (patches of white skin and hair) characteristic of Waardenburg syndrome.[\[4\]](#)[\[18\]](#)
- **Enteric Nervous System (ENS) Development:** ET-3 signaling is crucial for the colonization of the embryonic gut by NCCs, which form the enteric nervous system—the intrinsic nervous system of the gastrointestinal tract.[\[6\]](#)[\[17\]](#) It influences the proliferation and differentiation of enteric crest cells and may also modulate their migration in response to other factors like Glial-Derived Neurotrophic Factor (GDNF).[\[17\]](#)[\[22\]](#) Failure of this process leads to an absence of ganglia in the distal colon, a condition known as aganglionic megacolon or Hirschsprung disease (HSCR), which causes severe constipation and intestinal obstruction.[\[4\]](#)[\[17\]](#)[\[23\]](#) The combination of pigmentary abnormalities and HSCR is known as Shah-Waardenburg syndrome, often caused by homozygous mutations in the EDN3 or EDNRB genes.[\[7\]](#)

## Cardiovascular and Renal Function

ET-3 contributes to the regulation of vascular tone and blood pressure, though its effects are complex and can be biphasic.[\[9\]](#)

- **Blood Pressure Regulation:** Intravenous administration of ET-3 in rats typically elicits a transient, dose-dependent hypotensive phase, followed by a more sustained pressor (hypertensive) effect.[\[9\]](#)[\[10\]](#) The initial vasodilation is thought to be mediated by ETB receptors on endothelial cells, stimulating the release of nitric oxide (NO) and prostacyclin.[\[24\]](#) The subsequent vasoconstriction is mediated by ETB receptors on vascular smooth muscle cells.[\[25\]](#)

- Renal Effects: The peptide has dose-dependent effects on kidney function. At low infusion rates, ET-3 can be natriuretic, increasing sodium excretion without altering the glomerular filtration rate (GFR).[\[10\]](#) However, at higher doses, it causes potent renal vasoconstriction, leading to a marked decrease in GFR, urine flow, and potassium excretion.[\[10\]](#)

## Other Functions

- Adipose Tissue: Studies using 3T3-L1 preadipocytes have shown that ET-3 can stimulate their growth and proliferation, suggesting a potential role in mediating fat cell activity.[\[8\]](#)
- Tumorigenesis: The ET-3/EDNRB axis has been implicated in certain cancers. It acts as a survival pathway for glioblastoma stem cells and is upregulated in metastatic melanoma, where it may form an abnormal autocrine stimulation loop.[\[11\]](#)[\[15\]](#)

## Quantitative Data Summary

Quantitative data on ET-3's binding affinities and physiological effects are crucial for experimental design and drug development.

**Table 1: Endothelin Receptor Binding Affinities**

Ligand	Receptor	Preparation	Kd / Ki Value	Source
Endothelin-3	Bovine ETAR (recombinant)	CHO Cells	70 - 250 pM	<a href="#">[26]</a>
Endothelin-3	Human ETBR	-	Equal affinity to ET-1	<a href="#">[14]</a> <a href="#">[15]</a>
Endothelin-3	Human ETAR	-	1,000-2,000 fold lower than ET-1	<a href="#">[15]</a>
([125I]Y13)ET-3	Bovine ETAR (recombinant)	CHO Cells	130 pM	<a href="#">[26]</a>
BQ-123 (ETA Antagonist)	Bovine ETAR (recombinant)	CHO Cells	2 nM (vs. [125I]Y13ET-3)	<a href="#">[26]</a>

**Table 2: In Vivo Physiological Effects of ET-3 Infusion in Anesthetized Rats**

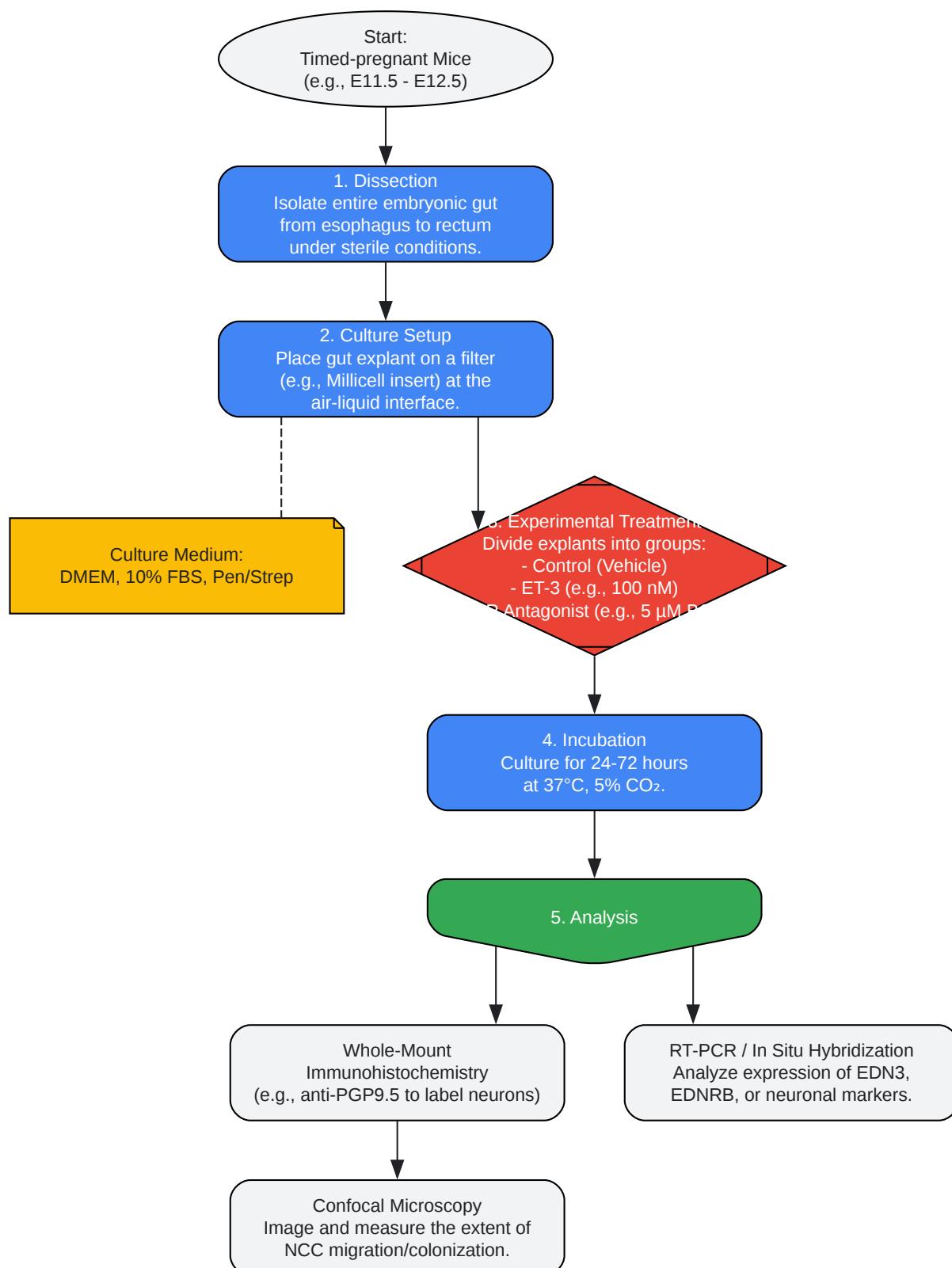
Infusion Rate (ng/kg/min)	Change in Mean Arterial Pressure (mmHg)	Change in Cardiac Output (mL/min)	Change in Sodium Excretion (µEq/min)	Change in GFR	Source
40	↑ (Increase)	No significant change	↑ 0.14 ± 0.08	No significant change	[10]
170	↑ (Increase)	↓ (Significant Decrease)	Not specified	↓ (Marked Decrease)	[10]
340	↑ (Increase)	↓ (Significant Decrease)	Not specified	↓ (Marked Decrease)	[10]

Data derived from studies on Inactin-anesthetized rats. GFR = Glomerular Filtration Rate.

## Key Experimental Protocols

### Protocol: Embryonic Gut Organ Culture for ENS Development Studies

This protocol is adapted from methodologies used to study the effects of ET-3 on the colonization of the gut by neural crest cells.[27] It allows for the observation of NCC migration and differentiation in a controlled ex vivo environment.

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### Workflow for Embryonic Gut Organ Culture

### Detailed Steps:

- Gut Dissection: Euthanize timed-pregnant mice at the desired embryonic day (e.g., E11.5). Dissect embryos in ice-cold sterile PBS. Under a dissecting microscope, carefully remove the entire gastrointestinal tract from the esophagus to the hindgut.
- Culture Preparation: Place a sterile 0.4  $\mu$ m pore size filter (e.g., Millicell-CM insert) into a 35 mm culture dish containing 1.5 mL of culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
- Explant Plating: Carefully transfer the dissected gut onto the surface of the filter. Ensure it is oriented correctly and lies flat at the interface between the air and the liquid medium.
- Treatment Application: Add ET-3, a specific EDNRB antagonist (like BQ788), or vehicle control directly to the culture medium at the desired final concentrations.[\[27\]](#)
- Incubation: Culture the explants for 24-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Analysis:
  - Immunohistochemistry: Fix the gut explants (e.g., in 4% paraformaldehyde), and perform whole-mount immunostaining using a pan-neuronal marker (e.g., PGP9.5 or TuJ1) to visualize the enteric neurons and determine the extent of gut colonization.[\[27\]](#)
  - Microscopy: Image the stained gut using fluorescence or confocal microscopy. The "wavefront" of NCC migration can be measured from a fixed anatomical landmark (e.g., the cecum).
  - Gene Expression: Alternatively, tissue can be harvested for RNA extraction to quantify the expression of relevant genes (EDN3, EDNRB, neuronal differentiation markers) via RT-PCR.[\[28\]](#)

## Protocol: Competitive Receptor Binding Assay

This assay quantifies the affinity of ET-3 or test compounds for endothelin receptors.

- **Membrane Preparation:** Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human EDNRB) in a cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer. Determine protein concentration using a BCA or Bradford assay.
- **Assay Setup:** In a 96-well plate, combine the cell membranes (e.g., 5 µg protein/well), a fixed concentration of a radiolabeled endothelin ligand (e.g., [<sup>125</sup>I]ET-1 or [<sup>125</sup>I]ET-3), and varying concentrations of the unlabeled competitor (ET-3 or a test drug).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- **Separation:** Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). The filters will trap the membranes with the bound ligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** Measure the radioactivity trapped on the filters using a gamma counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC<sub>50</sub> (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation.

## Protocol: Cell Proliferation (BrdU Incorporation) Assay

This method measures DNA synthesis as an indicator of cell proliferation, as influenced by ET-3.<sup>[8]</sup>

- **Cell Seeding:** Seed cells of interest (e.g., melanoblasts, 3T3-L1 preadipocytes) into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Serum Starvation:** To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.
- **Treatment:** Replace the starvation medium with a low-serum medium containing various concentrations of ET-3 or controls.

- BrdU Labeling: 2-4 hours before the end of the treatment period (typically 24-48 hours), add 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.
- Detection: At the end of the incubation, fix the cells, permeabilize the membranes, and denature the DNA. Add a peroxidase-conjugated anti-BrdU antibody that will bind to the incorporated BrdU.
- Quantification: Add a peroxidase substrate (e.g., TMB). The resulting colorimetric reaction is proportional to the amount of incorporated BrdU. Measure the absorbance using a microplate reader. The signal intensity directly correlates with the level of cell proliferation.

## Conclusion and Future Directions

Endothelin-3 is a pleiotropic peptide whose physiological significance extends far beyond its initial characterization as a vasoconstrictor. Its indispensable role in the development of the enteric nervous system and melanocytes has made the ET-3/EDNRB signaling pathway a focal point for understanding and potentially treating neurocristopathies like Hirschsprung disease and Waardenburg syndrome. Furthermore, its complex involvement in cardiovascular homeostasis, renal function, and tumorigenesis presents opportunities for therapeutic intervention. For drug development professionals, targeting the ETB receptor requires a nuanced approach, considering its opposing roles in vasoconstriction and vasodilation and its critical functions during embryonic development. Future research will likely focus on elucidating the cell-type-specific downstream effectors of ET-3 signaling and exploring the therapeutic potential of biased agonists or antagonists that can selectively modulate pathological responses while sparing essential physiological functions.

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